

# Application Note: Characterization of Linalyl Butyrate using $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

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## Compound of Interest

Compound Name: Linalyl butyrate

Cat. No.: B1205819

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## Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol for the characterization of **linalyl butyrate**, a common fragrance and flavor compound, using  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy. The document outlines the methodology for sample preparation, data acquisition, and spectral interpretation. Key quantitative data, including chemical shifts ( $\delta$ ), multiplicities, and coupling constants ( $J$ ), are summarized in comprehensive tables. Additionally, graphical representations of the molecular structure and experimental workflow are provided to facilitate understanding.

## Introduction

**Linalyl butyrate** (3,7-dimethylocta-1,6-dien-3-yl butanoate) is an ester known for its characteristic fruity and floral aroma. It is widely used in the food, fragrance, and cosmetic industries. Accurate structural confirmation and purity assessment are crucial for quality control and regulatory compliance.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy offer a non-destructive and highly informative method for the unambiguous identification and characterization of **linalyl butyrate**. This note serves as a practical guide for researchers and professionals involved in the analysis of this and similar compounds.

## Data Presentation

### <sup>1</sup>H NMR Spectral Data of Linalyl Butyrate

The <sup>1</sup>H NMR spectrum of **linalyl butyrate** exhibits characteristic signals corresponding to the protons in both the linalyl and butyrate moieties of the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Atom #	Assignment	Chemical Shift (δ) ppm*	Multiplicity	Coupling Constant (J) Hz	Integration
1	H-1a	~5.20	dd	J = 17.2, 1.6	1H
1	H-1b	~5.05	dd	J = 10.5, 1.6	1H
2	H-2	~5.90	dd	J = 17.2, 10.5	1H
4	H-4	~2.00	m	-	2H
5	H-5	~2.05	m	-	2H
6	H-6	~5.10	t	J = 7.0	1H
8	H-8	~1.68	s	-	3H
9	H-9	~1.60	s	-	3H
10	H-10	~1.55	s	-	3H
1'	H-1'	~2.20	t	J = 7.4	2H
2'	H-2'	~1.65	sextet	J = 7.4	2H
3'	H-3'	~0.95	t	J = 7.4	3H

Note: Chemical shifts are reported for CDCl<sub>3</sub> and referenced to TMS (0 ppm). Actual values may vary slightly depending on the solvent and experimental conditions.

### <sup>13</sup>C NMR Spectral Data of Linalyl Butyrate

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule.

Atom #	Assignment	Chemical Shift ( $\delta$ ) ppm*
1	C-1	~111.5
2	C-2	~145.0
3	C-3	~80.5
4	C-4	~41.5
5	C-5	~22.5
6	C-6	~124.5
7	C-7	~131.5
8	C-8	~25.7
9	C-9	~17.6
10	C-10	~22.8
1"	C-1" (C=O)	~173.0
1'	C-1'	~36.5
2'	C-2'	~18.5
3'	C-3'	~13.7

Note: Chemical shifts are reported for CDCl<sub>3</sub> and referenced to the solvent signal (77.16 ppm).

## Experimental Protocols

### Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Sample Purity:** Ensure the **linalyl butyrate** sample is of high purity to avoid interference from impurity signals.
- **Solvent Selection:** Use a high-purity deuterated solvent. Chloroform-d (CDCl<sub>3</sub>) is a common choice for non-polar to moderately polar organic compounds like **linalyl butyrate**.[\[2\]](#)

- Concentration:
  - For  $^1\text{H}$  NMR, dissolve 5-25 mg of **linalyl butyrate** in 0.6-0.7 mL of deuterated solvent.[\[2\]](#)  
[\[3\]](#)
  - For  $^{13}\text{C}$  NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the  $^{13}\text{C}$  isotope.[\[2\]](#)
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shifts ( $\delta = 0.00$  ppm).[\[2\]](#)
- Sample Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[\[3\]](#)[\[4\]](#)
- Volatile Samples: As **linalyl butyrate** is volatile, minimize evaporation by capping the NMR tube promptly after sample preparation. For highly quantitative experiments or long acquisition times, using a sealed NMR tube may be necessary.[\[5\]](#)

## NMR Data Acquisition

The following are general parameters for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

### $^1\text{H}$ NMR Spectroscopy:

- Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.[\[2\]](#)
- Pulse Sequence: A standard single-pulse sequence is typically used.
- Acquisition Time: 2-4 seconds.[\[2\]](#)
- Relaxation Delay: 1-5 seconds. For quantitative analysis, a longer delay (at least 5 times the longest  $T_1$ ) is necessary.[\[6\]](#)
- Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

### $^{13}\text{C}$ NMR Spectroscopy:

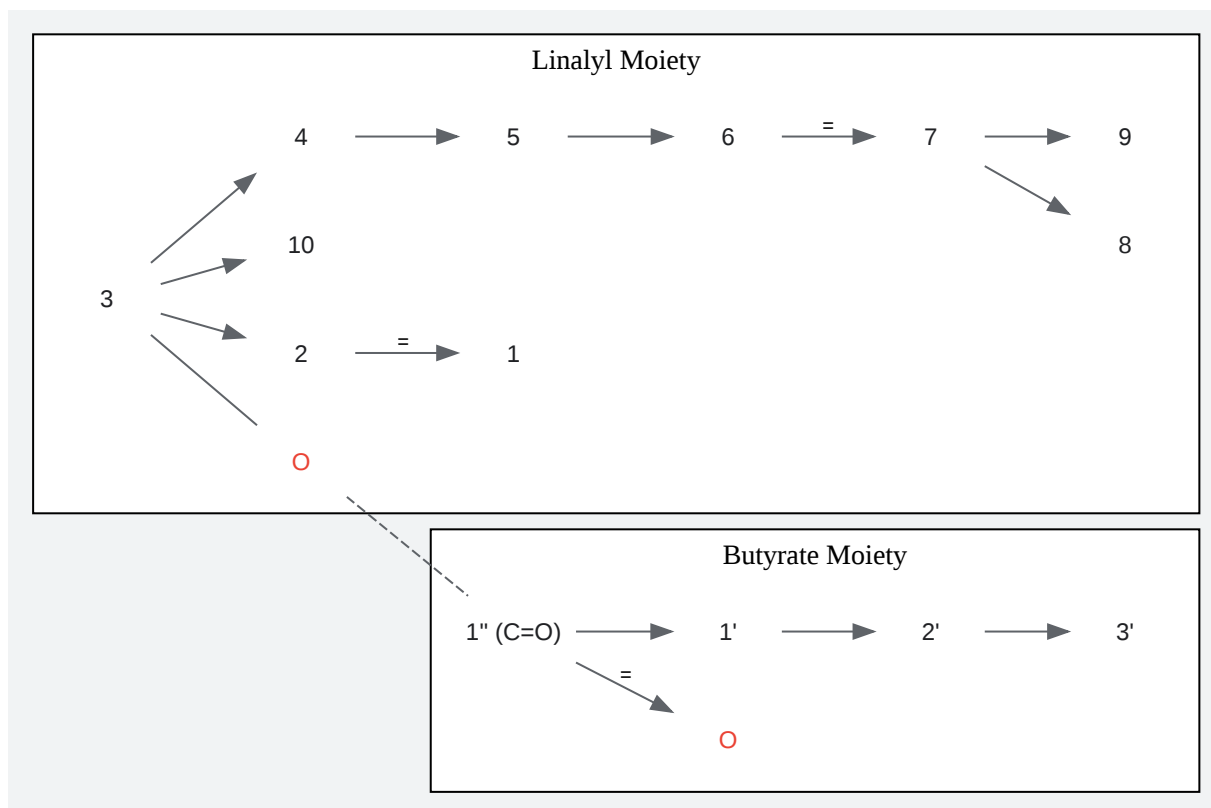
- **Pulse Sequence:** A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
- **Acquisition Time:** 1-2 seconds.
- **Relaxation Delay:** 2 seconds. For quantitative  $^{13}\text{C}$  NMR, a longer delay and an inverse-gated decoupling sequence are required to suppress the Nuclear Overhauser Effect (NOE).  
[6]
- **Number of Scans:** Due to the low sensitivity of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

## Data Processing

- **Fourier Transformation:** Apply an exponential window function (line broadening of 0.3 Hz for  $^1\text{H}$  and 1-2 Hz for  $^{13}\text{C}$ ) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
- **Phasing:** Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
- **Baseline Correction:** Apply a baseline correction to ensure a flat baseline.
- **Referencing:** Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent signal (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).
- **Integration:** For  $^1\text{H}$  NMR, integrate the signals to determine the relative number of protons for each resonance.

## Mandatory Visualizations

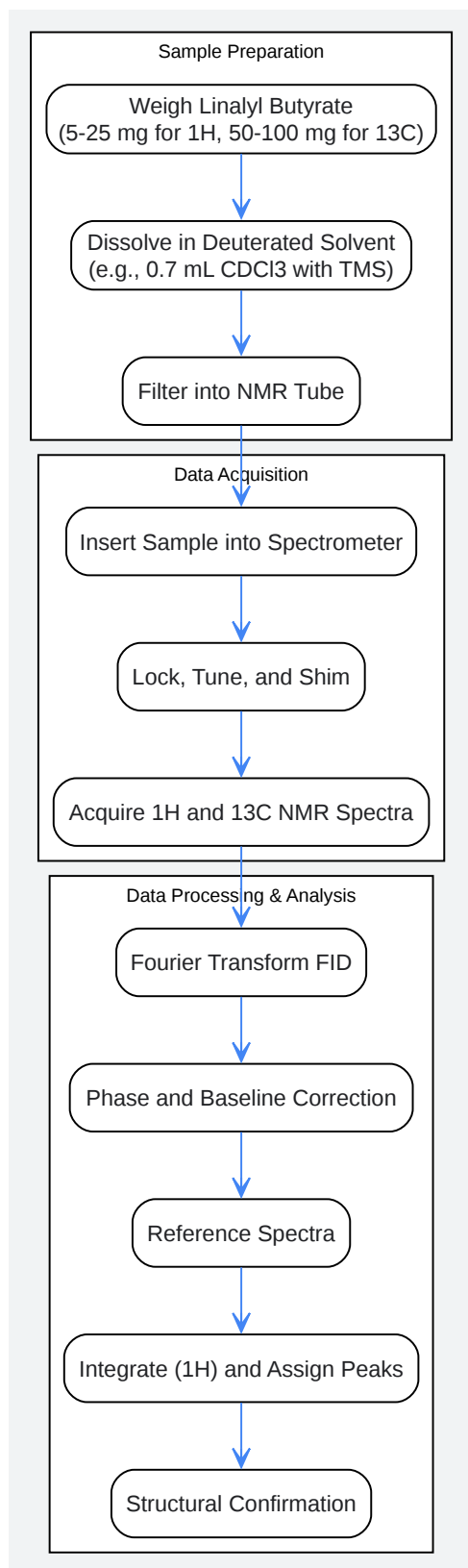
### Molecular Structure of Linalyl Butyrate



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Caption: Numbered structure of **linalyl butyrate** for NMR assignments.

## Experimental Workflow for NMR Analysis



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Caption: Workflow for the NMR analysis of **linalyl butyrate**.

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- To cite this document: BenchChem. [Application Note: Characterization of Linalyl Butyrate using 1H and 13C NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205819#1h-and-13c-nmr-spectroscopy-for-linalyl-butyrate-characterization]

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